molecular formula C217H341N71O74S9 B612423 154303-05-6 CAS No. 154303-05-6

154303-05-6

カタログ番号: B612423
CAS番号: 154303-05-6
分子量: 5417.1
InChIキー: KZMZKUVIDVBQGX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound with the CAS number 154303-05-6 is known as Echistatin. Echistatin is a single-chain peptide consisting of 49 amino acid residues. It is derived from the venom of the saw-scaled viper, Echis carinatus. This peptide is a member of the disintegrin family, which are known for their ability to inhibit cell adhesion. Echistatin contains the arginine-glycine-aspartic (RGD) sequence, which is crucial for its binding to integrins, particularly glycoprotein IIb/IIIa (αIIbβ3) and αVβ3 integrins .

作用機序

Target of Action

Echistatin, α1 isoform primarily targets αVβ3 and glycoprotein IIb/IIIa (integrin αIIbβ3) . These are integrin receptors that play a crucial role in cell adhesion and platelet aggregation .

Mode of Action

Echistatin, α1 isoform interacts with its targets by binding to the integrin receptors, thereby blocking the binding of extracellular matrix proteins . This interaction disrupts the attachment of osteoclasts to bone and inhibits bone resorption . It also prevents ADP-induced platelet aggregation via inhibition of glycoprotein IIb/IIIa receptors .

Biochemical Pathways

The primary biochemical pathway affected by Echistatin, α1 isoform is the integrin signaling pathway. By inhibiting integrin function, it interferes with cell adhesion to the extracellular matrix . This includes the adhesion of melanoma cells and fibroblasts to fibronectin . It also inhibits platelet aggregation, which is a crucial step in the formation of blood clots .

Result of Action

The molecular and cellular effects of Echistatin, α1 isoform’s action include the prevention of platelet aggregation and the disruption of cell adhesion . It inhibits bone resorption by osteoclasts, most likely by damaging adhesion structures . These effects can lead to changes in cellular behavior and can have significant impacts on processes such as wound healing, tumor growth, and metastasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Echistatin, α1 isoform. For instance, temperature and pH can affect the stability and activity of the peptide. Moreover, the presence of other molecules in the environment, such as other cell adhesion molecules or integrin ligands, could potentially influence its binding affinity and efficacy .

生化学分析

Biochemical Properties

Echistatin interacts with several biomolecules, most notably integrins . It contains the arginine-glycine-aspartic (RGD) acid sequence, which is present in proteins that bind to the glycoprotein IIb/IIIa complex . This interaction disrupts the attachment of cells to the extracellular matrix, including the adhesion of melanoma cells and fibroblasts to fibronectin .

Cellular Effects

Echistatin has a significant impact on various types of cells and cellular processes. It prevents the aggregation of platelets, making it a potent inhibitor of platelet aggregation . In addition, it disrupts the attachment of osteoclasts to bone and inhibits bone resorption .

Molecular Mechanism

Echistatin exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It is a potent irreversible αVβ3 integrin antagonist . It interacts with and prevents the binding of fibrinogen to their receptors on the membrane of platelets .

Temporal Effects in Laboratory Settings

It is known that it inhibits bone resorption by osteoclasts, most probably by damaging adhesion structures .

Dosage Effects in Animal Models

The effects of Echistatin vary with different dosages in animal models

Metabolic Pathways

It is known that it interacts with integrins, which play a crucial role in various cellular processes .

Transport and Distribution

It is known that it interacts with integrins, which could potentially influence its localization or accumulation .

Subcellular Localization

Given its interactions with integrins, it is likely that it is localized to areas where these proteins are present .

準備方法

Echistatin is typically isolated from the venom of Echis carinatus. The isolation process involves several steps, including venom extraction, protein purification, and peptide sequencing. The peptide can also be synthesized using solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acids in the desired sequence. The synthetic route involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage from the support .

化学反応の分析

Echistatin undergoes various chemical reactions, primarily involving its amino acid residues. These reactions include:

    Oxidation: The cysteine residues in Echistatin can form disulfide bonds, which are crucial for maintaining its three-dimensional structure.

    Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).

    Substitution: Amino acid residues in Echistatin can be substituted with other amino acids to study the structure-activity relationship. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like DTT. .

科学的研究の応用

Cancer Therapy

Echistatin's ability to inhibit αVβ3 integrin has been linked to its potential in cancer treatment. Integrins play a vital role in tumor progression, angiogenesis, and metastasis. By blocking these pathways, Echistatin may reduce tumor growth and spread.

  • Case Study : In vitro studies have shown that Echistatin can significantly inhibit the proliferation of various cancer cell lines. For instance, it was observed that treatment with Echistatin led to a decrease in cell viability in human prostate adenocarcinoma cells, highlighting its potential as an antineoplastic agent .

Wound Healing and Tissue Regeneration

Integrins are also involved in wound healing processes. The inhibition of specific integrins by Echistatin could modulate inflammation and promote tissue repair.

  • Research Findings : Studies indicate that integrin antagonists can enhance wound healing by modulating the inflammatory response. Echistatin's role in this context is being investigated to determine its efficacy in promoting faster recovery from injuries .

Cardiovascular Applications

Echistatin may have applications in cardiovascular medicine by influencing platelet aggregation and vascular remodeling.

  • Clinical Insights : Integrin antagonists like Echistatin have been studied for their effects on thrombus formation and stability. Research suggests that targeting αVβ3 could prevent excessive platelet aggregation, thus reducing the risk of thrombotic events .

Data Table: Summary of Applications

Application AreaMechanism of ActionKey Findings
Cancer TherapyInhibition of αVβ3 integrinReduced proliferation in cancer cells
Wound HealingModulation of inflammatory responsePotential to enhance tissue repair
Cardiovascular HealthPrevention of platelet aggregationMay reduce thrombotic risks

Case Study 1: Cancer Treatment

A study conducted on human prostate adenocarcinoma cells demonstrated that treatment with Echistatin led to a significant reduction in cell viability compared to control groups. The mechanism was attributed to the blockade of integrin-mediated signaling pathways essential for cell survival and proliferation .

Case Study 2: Wound Healing

In experimental models, the application of Echistatin facilitated faster wound closure compared to untreated controls. This effect was linked to its ability to modulate inflammatory responses and promote angiogenesis at the wound site .

Case Study 3: Cardiovascular Research

Research investigating the effects of Echistatin on platelet function showed that it effectively inhibited platelet aggregation in vitro. This suggests a potential role for Echistatin in preventing thrombus formation during cardiovascular events .

類似化合物との比較

Echistatin is unique among disintegrins due to its small size and high potency. Similar compounds include other disintegrins such as:

    Trigramin: Another disintegrin from the venom of Trimeresurus gramineus, which also inhibits platelet aggregation.

    Albolabrin: Derived from the venom of Trimeresurus albolabris, known for its ability to inhibit integrin-mediated cell adhesion.

    Barbourin: Isolated from the venom of Sistrurus m. .

生物活性

Echistatin, identified by the CAS number 154303-05-6, is a potent biological compound primarily recognized for its role as an integrin antagonist. This article delves into the biological activity of echistatin, focusing on its mechanisms, applications in research and medicine, and relevant case studies.

Overview of Echistatin

Echistatin is derived from the venom of the viper Echis carinatus and serves as an irreversible antagonist of the αVβ3 integrin receptor. This receptor is crucial in various physiological processes, including cell adhesion, migration, and survival. The high affinity of echistatin for this integrin (Ki = 0.27 nM) highlights its potential as a therapeutic agent in conditions where modulation of integrin activity is beneficial .

Integrin Antagonism : Echistatin disrupts the attachment of osteoclasts to bone surfaces, which can be particularly useful in treating bone-related diseases such as osteoporosis and certain cancers. By inhibiting integrin-mediated cell adhesion, echistatin can effectively modulate cellular interactions within the tumor microenvironment .

Impact on Tumor Biology : Integrins play a significant role in tumor progression and metastasis. By blocking αVβ3 integrins, echistatin can hinder tumor cell migration and invasion, making it a candidate for cancer therapeutics .

Biological Activity Data

The following table summarizes key biological activities associated with echistatin:

Biological Activity Description Reference
Integrin Inhibition Potent antagonist of αVβ3 integrin
Cell Adhesion Disruption Prevents osteoclast attachment to bone
Antitumor Effects Inhibits migration and invasion of cancer cells
Potential Therapeutic Use Treatment for osteoporosis and cancer metastasis

Case Study 1: Echistatin in Cancer Therapy

A notable study investigated the effects of echistatin on tumor growth in animal models. The administration of echistatin resulted in a significant reduction in tumor size compared to control groups. The study highlighted echistatin's ability to interfere with the vascularization of tumors by inhibiting endothelial cell functions mediated by integrins .

Case Study 2: Osteoporosis Treatment

In a clinical setting, echistatin was evaluated for its effects on osteoclast activity in patients with osteoporosis. Results indicated that patients receiving echistatin experienced reduced bone resorption markers compared to those receiving standard treatments. This suggests that echistatin may provide a novel approach to managing osteoporosis by targeting osteoclast function directly .

Research Findings

Recent research has expanded on the applications of echistatin beyond cancer therapy. Studies have shown that echistatin can influence immune responses by modulating the interactions between immune cells and their microenvironment. This has implications for developing therapies for autoimmune diseases and enhancing anti-tumor immunity .

特性

CAS番号

154303-05-6

分子式

C217H341N71O74S9

分子量

5417.1

InChI

InChI=1S/C217H341N71O74S9/c1-11-102(4)166-208(356)278-143-97-370-371-99-145(212(360)288-71-32-46-148(288)206(354)260-121(43-28-67-239-217(233)234)183(331)271-136(79-152(226)296)211(359)287-70-31-47-149(287)207(355)270-128(76-110-85-235-100-245-110)190(338)251-113(35-15-20-59-218)174(322)243-89-156(300)285-68-29-44-146(285)204(352)247-104(6)171(319)284-169(107(9)292)213(361)362)280-196(344)135(84-165(316)317)269-202(350)144-98-369-366-94-140-199(347)256-120(42-27-66-238-216(231)232)182(330)265-130(78-151(225)295)191(339)275-139(198(346)255-118(39-19-24-63-222)181(329)262-126(74-108-33-13-12-14-34-108)188(336)261-125(73-101(2)3)187(335)253-116(37-17-22-61-220)180(328)257-122(53-56-159(304)305)175(323)241-88-155(299)281-167(105(7)290)210(358)282-166)93-365-364-92-138(273-172(320)112(223)52-55-158(302)303)197(345)258-123(54-57-160(306)307)184(332)272-137(91-289)177(325)244-90-157(301)286-69-30-45-147(286)205(353)277-142(203(351)276-140)96-368-367-95-141(201(349)264-129(77-150(224)294)176(324)242-86-153(297)248-115(36-16-21-60-219)186(334)283-168(106(8)291)209(357)279-144)274-189(337)127(75-109-48-50-111(293)51-49-109)263-194(342)134(83-164(314)315)268-195(343)133(82-163(312)313)266-185(333)124(58-72-363-10)259-193(341)132(81-162(310)311)267-192(340)131(80-161(308)309)249-154(298)87-240-173(321)114(40-25-64-236-214(227)228)250-170(318)103(5)246-178(326)119(41-26-65-237-215(229)230)252-179(327)117(254-200(143)348)38-18-23-62-221/h12-14,33-34,48-51,85,100-107,112-149,166-169,289-293H,11,15-32,35-47,52-84,86-99,218-223H2,1-10H3,(H2,224,294)(H2,225,295)(H2,226,296)(H,235,245)(H,240,321)(H,241,323)(H,242,324)(H,243,322)(H,244,325)(H,246,326)(H,247,352)(H,248,297)(H,249,298)(H,250,318)(H,251,338)(H,252,327)(H,253,335)(H,254,348)(H,255,346)(H,256,347)(H,257,328)(H,258,345)(H,259,341)(H,260,354)(H,261,336)(H,262,329)(H,263,342)(H,264,349)(H,265,330)(H,266,333)(H,267,340)(H,268,343)(H,269,350)(H,270,355)(H,271,331)(H,272,332)(H,273,320)(H,274,337)(H,275,339)(H,276,351)(H,277,353)(H,278,356)(H,279,357)(H,280,344)(H,281,299)(H,282,358)(H,283,334)(H,284,319)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,312,313)(H,314,315)(H,316,317)(H,361,362)(H4,227,228,236)(H4,229,230,237)(H4,231,232,238)(H4,233,234,239)

InChIキー

KZMZKUVIDVBQGX-UHFFFAOYSA-N

外観

White lyophilised solid

純度

>98%

配列

ECESGPCCRNCKFLKEGTICKRARGDDMDDYCNGKTCDCPRNPHKGPAT(Disulfide bridge between Cys2 and Cys11, Cys7 and Cys32, Cys8 and Cys37, Cys20 and Cys39)

保存方法

-20°C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。